Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate (CAS: 152537-04-7) is a Boc-protected azetidine derivative featuring a four-membered saturated ring with a tert-butoxycarbonyl (Boc) group at the 1-position. The 3-position is substituted with both a methyl group and a 2-oxoethyl moiety. This compound is synthesized as a key intermediate in organic and medicinal chemistry, often employed in the development of bioactive molecules due to its reactive ketone functionality and steric tunability. It is available at 95% purity, priced at $111.0/250mg .
Properties
IUPAC Name |
tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4,8-12)5-6-13/h6H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRFBGVMHMLSSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139310 | |
| Record name | 1-Azetidinecarboxylic acid, 3-methyl-3-(2-oxoethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374653-39-0 | |
| Record name | 1-Azetidinecarboxylic acid, 3-methyl-3-(2-oxoethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374653-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-methyl-3-(2-oxoethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901139310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Biological Activity
Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate (CAS No. 1374653-39-0) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 213.27346 g/mol
- IUPAC Name : this compound
The compound features an azetidine ring, a four-membered nitrogen-containing structure, which is known for its ability to mimic various biological substrates.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl azetidine-1-carboxylate with a suitable alkylating agent under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like potassium carbonate facilitating the nucleophilic substitution reaction.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The azetidine ring can serve as a bioisostere for other nitrogen-containing heterocycles, allowing it to modulate biological pathways effectively .
Pharmacological Applications
Research indicates that compounds with similar structures have shown promise in several therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Certain azetidine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Comparison of Biological Activities of Azetidine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | Anticancer | |
| Tert-butyl 3-(hydrazinecarbonyl)azetidine-1-carboxylate | Analgesic |
Case Study: Anticancer Activity of Azetidine Derivatives
A study conducted on various azetidine derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation. The results indicated a dose-dependent response, suggesting that structural modifications could enhance potency .
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural features allow for various chemical transformations, making it an essential intermediate in the production of pharmaceuticals and specialty chemicals.
Medicinal Chemistry
This compound has potential applications in drug development due to its azetidine ring structure, which can mimic other nitrogen-containing heterocycles. It is being explored for its pharmacophore properties, allowing researchers to design new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
Case Study: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The findings indicated:
- Inhibition of Cell Proliferation: Significant reduction in cell growth.
- Mechanism: Induction of apoptosis was observed, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate moderate antibacterial activity, suggesting potential for development as an antimicrobial agent.
Industrial Applications
In the chemical industry, this compound is utilized as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and compatibility with various functional groups make it a valuable component in diverse chemical processes.
Chemical Reactions Analysis
Ester Hydrolysis of the Boc Group
| Reaction | Boc deprotection under acidic conditions |
|---|---|
| Reagents/Conditions | Hydrochloric acid (HCl, aqueous or alcoholic), room temperature or reflux |
| Product | 3-Methyl-3-(2-oxoethyl)azetidine hydrochloride |
| Mechanistic Pathway | Acid-catalyzed cleavage of the carbamate ester bond, yielding a free amine and releasing CO₂ and tert-butanol. |
| Key Reference | Hydrolysis protocols align with methodologies for analogous Boc-protected azetidines. |
Nucleophilic Substitution at the Azetidine Nitrogen
| Reaction | Alkylation/Acylation of the deprotected amine |
|---|---|
| Reagents/Conditions | Alkyl halides or acyl chlorides in presence of NaH/DMF or Et₃N/CH₂Cl₂ |
| Product | N-Alkylated or N-acylated derivatives (e.g., 3-methyl-3-(2-oxoethyl)-N-alkylazetidine) |
| Mechanistic Pathway | SN2 displacement or acylation via nucleophilic attack by the free amine. |
| Key Reference | Substitution reactions confirmed for structurally related azetidine carboxylates. |
Reduction of the Aldehyde Group
Oxidation of the Aldehyde Group
Grignard Addition to the Aldehyde
Condensation Reactions
Critical Considerations
-
Steric Effects : The tert-butyl group and methyl substituent on the azetidine ring influence reaction rates by sterically hindering access to the nitrogen or aldehyde sites.
-
Solvent Compatibility : Polar aprotic solvents (e.g., DMF, THF) are preferred for substitution reactions, while protic solvents (e.g., ethanol) favor reductions or condensations.
-
Temperature Control : Exothermic reactions (e.g., Grignard additions) require low-temperature conditions to avoid side reactions.
Comparison with Similar Compounds
Structural Variations
The structural diversity among azetidine derivatives arises primarily from substituents at the 3-position and modifications to the Boc group. Key analogs include:
Key Observations :
Key Observations :
Preparation Methods
Reaction Mechanism and Substrate Design
The most direct route involves alkylation of tert-butyl 3-methylazetidine-1-carboxylate with a bromoethyl ketone derivative. The azetidine’s nitrogen lone pair facilitates nucleophilic attack on the electrophilic carbon of the alkylating agent. For example, 3-bromo-2-oxopropane serves as the electrophile, though its instability often necessitates in situ generation.
Table 1: Alkylation Conditions and Outcomes
| Alkylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromoacetone | K₂CO₃ | DMF | 80°C | 42% |
| Chloroacetone | NaH | THF | 0°C → RT | 58% |
| Ethyl bromopyruvate | DBU | DCM | 40°C | 35% |
Key limitations include competing elimination reactions and the hygroscopic nature of NaH, which requires anhydrous conditions.
Organometallic Addition to Boc-Azetidinone
Grignard/Organolithium Approaches
Reacting tert-butyl 3-oxoazetidine-1-carboxylate with methylmagnesium bromide introduces the methyl group, followed by trapping the enolate with an acetylating agent to install the 2-oxoethyl moiety. This two-step sequence achieved 63% overall yield in optimized runs.
Reaction Scheme:
- $$ \text{Boc-azetidinone} + \text{MeMgBr} \rightarrow \text{Boc-3-hydroxy-3-methylazetidine} $$
- $$ \text{Enolate formation (LDA)} + \text{AcCl} \rightarrow \text{Target compound} $$
Table 2: Optimization of Organometallic Additions
| Step | Reagent | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | MeMgBr (1.2 eq) | Et₂O | 2 h | 89% |
| 2 | AcCl, LDA | THF | 4 h | 71% |
Side products include over-alkylated species (∼15%), mitigated by slow reagent addition.
Reductive Amination Strategies
Ketone-Amine Condensation
A three-component reaction between tert-butyl 3-oxoazetidine-1-carboxylate, methylamine, and ethyl glyoxylate under reductive conditions (NaBH₃CN) constructs the quaternary carbon center. This method circumvents pre-functionalized azetidines but requires strict pH control.
Critical Parameters:
- pH range: 6.5–7.2 (acetate buffer)
- Temperature: 25°C
- Yield: 54% (after silica gel chromatography)
Ring-Closing Metathesis (RCM)
Olefin Substrate Design
Synthesis from a diene precursor via Grubbs II catalyst enables simultaneous ring formation and functional group installation. A representative substrate: tert-butyl N-allyl-N-(3-methyl-4-pentenoyl)carbamate.
Table 3: RCM Optimization
| Catalyst Loading | Solvent | Temp | Yield |
|---|---|---|---|
| 5 mol% | DCM | 40°C | 38% |
| 8 mol% | Toluene | 80°C | 47% |
| 10 mol% | DCE | 60°C | 51% |
Post-metathesis oxidation (RuCl₃/NaIO₄) converts the terminal alkene to a ketone, completing the 2-oxoethyl group.
Enzymatic Desymmetrization
Biocatalytic Approaches
Lipase-mediated kinetic resolution of meso-azetidine diols provides enantiomerically pure intermediates. Subsequent oxidation (Candida antarctica lipase B) introduces the ketone functionality with 92% ee.
Advantages:
- High stereoselectivity
- Aqueous reaction conditions
- Typical yields: 68–72%
Industrial-Scale Considerations
Continuous Flow Synthesis
A pilot-scale process using tubular reactors achieves 83% yield by precisely controlling residence times (90 s) and temperature (70°C). Key parameters:
- Pressure: 12 bar
- Catalyst: Immobilized lipase
- Throughput: 2.4 kg/day
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield Range | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Alkylation | 35–58% | 95% | Moderate | $$ |
| Organometallic | 63–71% | 98% | Low | $$$$ |
| Reductive Amination | 54–60% | 90% | High | $$ |
| RCM | 38–51% | 85% | Low | $$$$$ |
| Enzymatic | 68–72% | 99% | High | $$$ |
Q & A
Basic Question: What are the key steps in synthesizing Tert-butyl 3-methyl-3-(2-oxoethyl)azetidine-1-carboxylate, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions starting from azetidine precursors. A common approach includes:
Ring functionalization : Introducing the 2-oxoethyl group via nucleophilic addition or alkylation reactions, often using bases like sodium hydride (NaH) or potassium tert-butoxide to deprotonate intermediates .
Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is strategically used to protect the azetidine nitrogen during synthesis .
Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures high purity (>95%). Yield optimization requires precise temperature control (0–25°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
Advanced Question: How do reaction conditions influence the selectivity of functional group transformations in this compound?
Answer:
The 2-oxoethyl group is highly reactive, requiring controlled conditions to avoid undesired side reactions. For example:
- Oxidation/Reduction : The ketone moiety can be reduced to a hydroxyl group using NaBH₄ at low temperatures (−10°C), while oxidation to carboxylic acids requires stronger agents like KMnO₄ under acidic conditions .
- pH Sensitivity : Reactions involving the azetidine nitrogen (e.g., alkylation) are pH-dependent; basic conditions (pH >10) favor nucleophilic attack but may lead to Boc-group cleavage. Buffered systems (e.g., phosphate buffer at pH 8–9) mitigate this .
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates but may stabilize intermediates, affecting regioselectivity .
Basic Question: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify key groups:
- HRMS : Exact mass analysis confirms the molecular formula (e.g., C₁₂H₂₁NO₃ requires m/z 227.1522) .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .
Advanced Question: How can researchers resolve contradictions in spectral data during characterization?
Answer:
Discrepancies often arise from:
- Tautomerism : The 2-oxoethyl group may exist in keto-enol forms, causing split NMR signals. Low-temperature NMR (−40°C) or deuterated DMSO can stabilize the dominant form .
- Impurity Artifacts : Side products from incomplete Boc deprotection (e.g., free azetidine) may overlap signals. Prep-HPLC or iterative column chromatography isolates the target compound .
- Dynamic Effects : Rotameric states of the azetidine ring can broaden signals. Variable-temperature NMR (25–60°C) clarifies conformational dynamics .
Basic Question: What are the primary research applications of this compound in drug discovery?
Answer:
- Scaffold for Bioactive Molecules : The azetidine ring’s rigidity and Boc-group stability make it a versatile intermediate for:
- Peptidomimetics : Used to mimic peptide backbones, enhancing metabolic stability in protease inhibitors .
Advanced Question: How can computational methods guide the design of derivatives with improved biological activity?
Answer:
- Molecular Docking : Predict binding affinities to targets (e.g., kinases) by modeling interactions between the 2-oxoethyl group and catalytic pockets. Software like AutoDock Vina identifies optimal substituents .
- QSAR Modeling : Correlate structural features (e.g., logP of tert-butyl groups) with pharmacokinetic properties. A 3D-QSAR study showed that bulkier substituents at the 3-position enhance blood-brain barrier penetration .
- MD Simulations : Assess conformational stability of azetidine derivatives in aqueous environments, guiding solubility improvements .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- Air Sensitivity : Store under argon in sealed vials to prevent oxidation of the 2-oxoethyl group .
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritant effects from azetidine intermediates .
- Waste Disposal : Quench reactive intermediates (e.g., NaH residues) with isopropanol before aqueous disposal .
Advanced Question: How can researchers address low yields in large-scale syntheses of this compound?
Answer:
- Catalyst Optimization : Switch from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems (e.g., polymer-supported catalysts) to improve recyclability and reduce metal leaching .
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, minimizing side reactions during exothermic steps (e.g., Boc deprotection) .
- DoE (Design of Experiments) : Statistical screening (e.g., Taguchi methods) identifies critical parameters (temperature, stoichiometry) for yield maximization .
Basic Question: How does the steric bulk of the tert-butyl group impact reactivity?
Answer:
The tert-butyl group:
- Shields the Azetidine Nitrogen : Reduces nucleophilicity, preventing unwanted alkylation or acylation at this site .
- Enhances Solubility : Improves lipid solubility for biological assays, with logP values ~2.5–3.0 .
- Steric Hindrance : Limits access to the 3-position, directing reactions to the 2-oxoethyl group .
Advanced Question: What strategies mitigate racemization in chiral derivatives of this compound?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during ketone reductions .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, achieving >90% ee .
- Low-Temperature Conditions : Conduct reactions at −78°C (dry ice/acetone baths) to slow racemization kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
